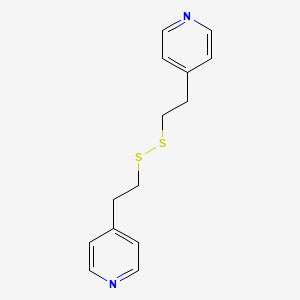
Bis(2-(4-pyridinyl)ethyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is an organic compound with the molecular formula C14H16N2S2 and a molecular weight of 276.42 g/mol . It is characterized by the presence of two pyridine rings connected by a disulfide bridge, making it a valuable ligand in coordination chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane can be synthesized through the reaction of 4-pyridylmethyl chloride with sodium disulfide under basic conditions . The reaction typically involves the use of solvents such as ethanol or acetone and requires careful control of temperature and pH to ensure the formation of the desired disulfide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically performed in aqueous or organic solvents at room temperature.
Substitution: Nucleophiles such as amines or thiols; reactions often require the presence of a base and are conducted in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane primarily involves its ability to form stable complexes with metal ions through coordination bonds . The disulfide bond can undergo redox reactions, allowing the compound to participate in various biochemical processes . The pyridine rings provide additional sites for interaction with biological molecules, enhancing its versatility in research applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dithiodipyridine: Similar structure with a disulfide bond connecting two pyridine rings.
1,2-Bis(4-pyridyl)ethane: Contains two pyridine rings connected by an ethane bridge instead of a disulfide bond.
Uniqueness
1,2-Bis(2-(pyridin-4-yl)ethyl)disulfane is unique due to its disulfide bridge, which imparts distinct redox properties and the ability to form reversible covalent bonds . This makes it particularly useful in applications requiring dynamic and reversible interactions, such as in the design of responsive materials and biochemical assays .
Properties
Molecular Formula |
C14H16N2S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[2-(2-pyridin-4-ylethyldisulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C14H16N2S2/c1-7-15-8-2-13(1)5-11-17-18-12-6-14-3-9-16-10-4-14/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
LFNOKCRXVALZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCSSCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















